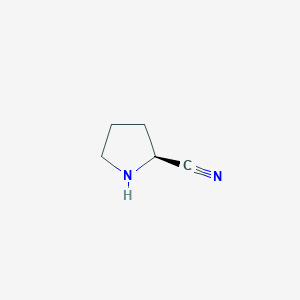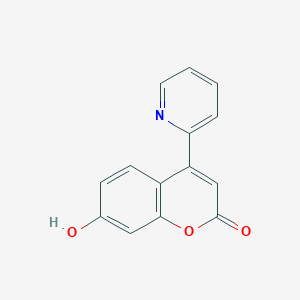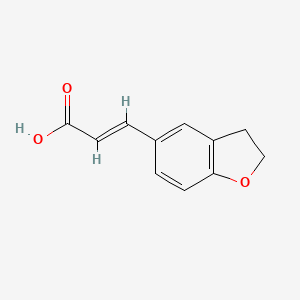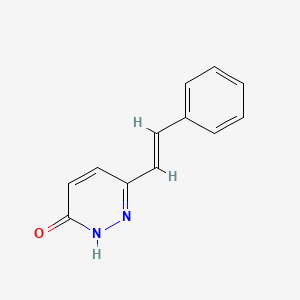
N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide
Übersicht
Beschreibung
N-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide (HOBt) is a compound that has been used in a variety of scientific research applications for many years. HOBt is an organic compound with a molecular formula of C7H10N2O3 and is a derivative of the amino acid glycine. HOBt is a common reagent used in organic synthesis and is used to activate carboxylic acid derivatives in order to form amides, esters, and other derivatives. HOBt is also used in biochemistry and biophysical research, as well as in drug discovery.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis on Ionic Liquid Support
A diversity-oriented synthetic approach using microwave-assisted synthesis on ionic liquid support has been developed for the efficient creation of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives. This methodology is pivotal for generating a diverse library of compounds potentially applicable in drug discovery programs, showcasing the versatility of oxazoline and benzimidazole derivatives in medicinal chemistry (Chanda et al., 2012).
Synthesis and Evaluation for Anti-tubercular Activity
The synthesis of novel compounds featuring the oxazoline ring, specifically targeting anti-tubercular activity, demonstrates the potential of these structures in developing new therapeutic agents. These compounds were evaluated against Mycobacterium tuberculosis, highlighting the biomedical relevance of oxazoline derivatives in addressing global health challenges (Dighe et al., 2012).
Energetic Material Applications
Compounds based on oxadiazol and furazan rings, synthesized from precursors including N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, have been explored for applications as insensitive energetic materials. These studies involve the characterization of the compounds' thermal stabilities and detonation performances, indicating potential uses in safer and more efficient explosive materials (Yu et al., 2017).
Structural and Photophysical Property Studies
Research on oxazole derivatives has also extended to the examination of their structural and photophysical properties. The synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and their antimicrobial activity showcases the broad applicability of these compounds beyond medicinal chemistry, potentially into materials science for sensing and imaging applications (Phatangare et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N’-Hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide are currently under investigation. The compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Mode of Action
Biochemical Pathways
Given its use in proteomics research
Result of Action
Biochemische Analyse
Biochemical Properties
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with proteases and other enzymes involved in protein degradation and modification. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis. Threshold effects are observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing the levels of metabolites and the overall metabolic flux. The compound can modulate the activity of key metabolic enzymes, thereby affecting the synthesis and degradation of important biomolecules within the cell .
Transport and Distribution
The transport and distribution of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .
Eigenschaften
IUPAC Name |
N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10(13-14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6,14H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHITYCWDSCAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=CO2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420738 | |
| Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860649-01-0 | |
| Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



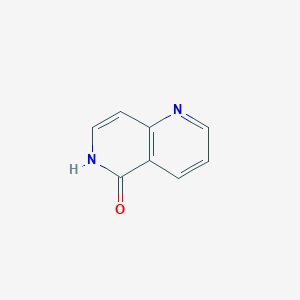

![(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid](/img/structure/B1310109.png)
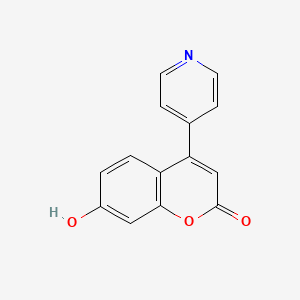
![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)




